molecular formula C5H9N3O B110406 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 932-63-8

3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B110406
CAS No.: 932-63-8
M. Wt: 127.14 g/mol
InChI Key: FXRNGWMBBYYQKS-UHFFFAOYSA-N
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Description

1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one is an intermediate in the synthesis of N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide which is a metabolite of Amicarbazone ;  a triazolinone herbicide with a broad spectrum of weed control.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • Research on 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates has led to the development of new compounds characterized by elemental analysis and proton nuclear magnetic resonance spectroscopic analysis (I. Tatyana et al., 2019).

Antifungal Applications

  • Novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, synthesized as candidate fungicides, have exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides (Guan‐Ping Yu et al., 2009).

Anticancer Activity

  • The compound 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has demonstrated anticancer activity. Molecular docking studies indicate its interaction with the EGFR kinase domain ATP binding site, which could explain its pharmacological activity (A. Kaczor et al., 2013).

Theoretical and Experimental Studies

  • A study focused on the theoretical and experimental properties of 2-[3-(n-Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acide, including molecular structure, HOMO and LUMO energy analysis, and molecular electrostatic potential maps (M. Beytur & H. Yuksek, 2021).

Synthesis and Reaction Studies

  • Investigations into the reactions of 4-amino-4,5-dihydro-1 H -1,2,4-triazol-5-ones with various compounds have contributed to a deeper understanding of their chemical properties and potential applications (A. Ikizler & H. Yüksek, 1994).

Antimicrobial Properties

  • Synthesis of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives demonstrated significant antimicrobial activity against various bacteria (M. Shaikh et al., 2014).

Fluorescent Marker Development

  • Amphiphylic triazoanilines synthesized from 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and related compounds have shown potential as fluorescent markers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Bruno Ivo Pelizaro et al., 2019).

Mechanism of Action

The mechanism of action of “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” would depend on its intended use. For example, many 1,2,4-triazoles act as inhibitors of various enzymes, such as aromatase .

Safety and Hazards

The safety and hazards associated with “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” would depend on its exact structure and properties. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” would depend on its biological activity and potential applications. Many 1,2,4-triazoles are being investigated for their potential as therapeutic agents .

Properties

IUPAC Name

3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNGWMBBYYQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219085
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-63-8
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 6
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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